molecular formula C11H13ClN6O B14929752 N'-[(1E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethylidene]-5-methyl-1H-pyrazole-3-carbohydrazide

N'-[(1E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethylidene]-5-methyl-1H-pyrazole-3-carbohydrazide

Katalognummer: B14929752
Molekulargewicht: 280.71 g/mol
InChI-Schlüssel: CPCZDIORQIRIGM-VGOFMYFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)ETHYLIDENE]-5-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chlorinated pyrazole ring and a hydrazide functional group, making it a molecule of interest in various scientific research fields.

Eigenschaften

Molekularformel

C11H13ClN6O

Molekulargewicht

280.71 g/mol

IUPAC-Name

N-[(E)-1-(4-chloro-1-methylpyrazol-3-yl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C11H13ClN6O/c1-6-4-9(15-13-6)11(19)16-14-7(2)10-8(12)5-18(3)17-10/h4-5H,1-3H3,(H,13,15)(H,16,19)/b14-7+

InChI-Schlüssel

CPCZDIORQIRIGM-VGOFMYFVSA-N

Isomerische SMILES

CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=NN(C=C2Cl)C

Kanonische SMILES

CC1=CC(=NN1)C(=O)NN=C(C)C2=NN(C=C2Cl)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)ETHYLIDENE]-5-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as triethylamine and solvents like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps like recrystallization and purification using chromatographic techniques to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)ETHYLIDENE]-5-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

N’-[(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)ETHYLIDENE]-5-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-[(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)ETHYLIDENE]-5-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)ETHYLIDENE]-5-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated pyrazole ring and hydrazide moiety make it a versatile compound for various applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.